molecular formula C18H15N3O3S B7480012 2-(4-benzoylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

2-(4-benzoylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B7480012
M. Wt: 353.4 g/mol
InChI Key: BIOGLXZWZYUWOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-benzoylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide, also known as BPTAA, is a novel compound that has gained attention in the scientific community due to its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-(4-benzoylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is not fully understood. However, it is believed to act through various pathways, including the inhibition of protein kinases and the modulation of signaling pathways. 2-(4-benzoylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide has also been found to interact with DNA and inhibit the activity of topoisomerase II.
Biochemical and Physiological Effects:
2-(4-benzoylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide has been found to have various biochemical and physiological effects. In cancer research, 2-(4-benzoylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. In inflammation research, 2-(4-benzoylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide has been found to reduce the production of inflammatory cytokines and inhibit the activation of NF-kB. In neurological disorder research, 2-(4-benzoylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide has been found to have neuroprotective effects and improve cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of 2-(4-benzoylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is its potential as a therapeutic agent in various fields of research. It has shown promising results in preclinical studies and has the potential to be developed into a drug. However, one limitation of 2-(4-benzoylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is its limited solubility, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 2-(4-benzoylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize its pharmacokinetic properties and develop it into a drug. Additionally, 2-(4-benzoylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide can be studied in combination with other therapeutic agents to determine its potential synergistic effects.

Synthesis Methods

2-(4-benzoylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide can be synthesized through a multistep process that involves the reaction of 4-bromophenyl acetic acid with thionyl chloride to form 4-bromophenyl acetyl chloride. This intermediate is then reacted with 4-hydroxybenzophenone to form 2-(4-benzoylphenoxy)acetic acid. Finally, the 2-(4-benzoylphenoxy)acetic acid is reacted with 5-methyl-1,3,4-thiadiazol-2-amine to form 2-(4-benzoylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide.

Scientific Research Applications

2-(4-benzoylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide has been studied for its potential as a therapeutic agent in various fields of research. It has shown promising results in the treatment of cancer, inflammation, and neurological disorders. In cancer research, 2-(4-benzoylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide has been found to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, 2-(4-benzoylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. In neurological disorder research, 2-(4-benzoylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide has been found to have neuroprotective effects and improve cognitive function.

properties

IUPAC Name

2-(4-benzoylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S/c1-12-20-21-18(25-12)19-16(22)11-24-15-9-7-14(8-10-15)17(23)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIOGLXZWZYUWOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)COC2=CC=C(C=C2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-benzoylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

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